molecular formula C22H22N2O2SSn B12438388 3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one

3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one

Cat. No.: B12438388
M. Wt: 497.2 g/mol
InChI Key: DOINVINGRAFPRA-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of a palladium-catalyzed cross-coupling reaction to introduce the trimethylstannyl group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

    Reduction: The compound can be reduced to remove the trimethylstannyl group.

    Substitution: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the trimethylstannyl group could yield a variety of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action for 3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is not well-documented. similar compounds have been shown to interact with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methoxyphenyl)-7-(2-(trimethylstannyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one is unique due to the presence of the trimethylstannyl group, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C22H22N2O2SSn

Molecular Weight

497.2 g/mol

IUPAC Name

3-(4-methoxyphenyl)-7-(2-trimethylstannylphenyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H13N2O2S.3CH3.Sn/c1-23-15-9-7-14(8-10-15)21-12-20-17-16(11-24-18(17)19(21)22)13-5-3-2-4-6-13;;;;/h2-5,7-12H,1H3;3*1H3;

InChI Key

DOINVINGRAFPRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4[Sn](C)(C)C

Origin of Product

United States

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